molecular formula C9H7BrN2 B1524611 6-Bromo-4-methylquinazoline CAS No. 69674-27-7

6-Bromo-4-methylquinazoline

Cat. No.: B1524611
CAS No.: 69674-27-7
M. Wt: 223.07 g/mol
InChI Key: AQONPSNFIBNMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methylquinazoline is an organic compound with the molecular formula C9H7BrN2 It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Bromination of 4-Methylquinazoline: The Primary Synthetic Route

The most commonly employed method for synthesizing 6-Bromo-4-methylquinazoline is the electrophilic aromatic substitution bromination of 4-methylquinazoline. This method leverages the reactivity of the quinazoline ring system to introduce a bromine atom selectively at the 6-position.

Reaction Scheme and Conditions

The reaction proceeds via electrophilic aromatic substitution where bromine selectively substitutes at the 6-position of the quinazoline ring due to electronic and steric factors favoring this site.

Parameter Details
Starting Material 4-Methylquinazoline
Brominating Agent Bromine (Br2)
Solvent Acetic acid or chloroform
Temperature 50-70°C
Reaction Type Electrophilic aromatic substitution
Purification Method Recrystallization or chromatography

This method is well-documented and provides good yields of this compound with high regioselectivity.

Industrial Scale Considerations

In industrial settings, continuous flow reactors and automated systems are often employed to improve reaction control, reproducibility, and scalability. Precise control of temperature, reagent addition rates, and residence time in flow reactors enhances product yield and purity while minimizing side reactions and waste.

Alternative Synthetic Approaches and Retrosynthetic Analysis

  • Functional Group Interconversions: Starting from anthranilic acid derivatives, stepwise construction of the quinazoline ring followed by selective bromination.
  • Halogen Exchange Reactions: Using other halogenated quinazoline precursors to introduce bromine via halogen exchange or substitution reactions.
  • Catalytic Bromination: Employing N-bromosuccinimide (NBS) or other brominating agents under catalytic conditions to improve selectivity and reduce harsh conditions.

These alternative routes are less common but may be useful in specific contexts, especially for complex derivatives or when starting materials differ.

Detailed Research Findings on Synthesis and Characterization

A notable study involving brominated quinazoline derivatives demonstrated the synthesis of 6-bromo substituted quinazoline-4(3H)-one derivatives with high yields and purity. The key intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one was synthesized via bromination of anthranilic acid derivatives using N-bromosuccinimide in acetonitrile, followed by further functionalization. Although this example focuses on quinazolinone derivatives, it highlights the utility of NBS as a milder brominating agent compared to elemental bromine.

Spectroscopic characterization (1H-NMR, 13C-NMR, and Mass Spectrometry) confirms the selective bromination at the 6-position, with characteristic shifts corresponding to the brominated aromatic proton and methyl substituents.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent Temperature Advantages Limitations
Direct Bromination 4-Methylquinazoline Br2 Acetic acid, chloroform 50-70°C Simple, high regioselectivity Requires careful temperature control
N-Bromosuccinimide (NBS) Method Anthranilic acid derivatives NBS Acetonitrile Room temp to mild heating Milder conditions, better control Limited to specific substrates
Continuous Flow Bromination 4-Methylquinazoline Br2 or NBS Various Controlled Scalable, reproducible Requires specialized equipment
Halogen Exchange/Substitution Halogenated quinazoline precursors Various brominating agents Various Variable Versatile for complex derivatives Multi-step, lower yields

Chemical Reaction Analysis Related to Preparation

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 6-methoxy-4-methylquinazoline.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
6-Bromo-4-methylquinazoline has garnered attention for its potential as an anticancer agent. It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Studies have shown that quinazoline derivatives can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer cell lines, including HeLa cells . The presence of the bromine atom at the 6-position enhances its reactivity and efficacy compared to other derivatives .

Mechanism of Action:
The mechanism involves the inhibition of EGFR-TK, leading to reduced phosphorylation and activation of signaling pathways that promote cancer cell growth. This inhibition can result in decreased cell proliferation and increased apoptosis in malignant cells .

Biological Studies

Enzyme Inhibition:
In biological research, this compound is utilized to study enzyme inhibitors and receptor antagonists. It has been shown to interact with various enzymes, potentially leading to therapeutic applications against diseases involving these targets.

Antimicrobial Properties:
Research indicates that this compound may possess antibacterial properties, particularly against multidrug-resistant strains like MRSA. Its structural similarities to other quinazoline derivatives suggest potential effectiveness in this area .

Chemical Synthesis

Building Block for Complex Molecules:
In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. It can undergo various reactions, including substitution, oxidation, and reduction, yielding different quinazoline derivatives that may have distinct biological activities.

Reactivity Comparison:
Compared to similar compounds such as 4-methylquinazoline (lacking bromine) and 6-chloro-4-methylquinazoline (with chlorine instead of bromine), this compound exhibits enhanced reactivity due to the presence of the bromine atom, making it a more effective candidate for further modifications and applications.

Industrial Applications

Specialty Chemicals Production:
The compound is also used in the production of specialty chemicals, including dyes and pigments. Its unique properties allow for its use in various industrial processes where specific chemical characteristics are required.

Case Studies

  • Anticancer Studies:
    • Research has demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms at specific positions has been correlated with improved anticancer activity .
  • Antimicrobial Research:
    • Comparative studies on quinazoline derivatives have indicated potential antibacterial effects against resistant strains like MRSA. The structural features influence efficacy and resistance profiles .
  • Synthetic Pathways:
    • Various synthetic routes have been explored to enhance the yield and selectivity of this compound derivatives for therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-4-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    6-Fluoro-4-methylquinazoline:

Uniqueness

6-Bromo-4-methylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. This makes it a valuable compound for the synthesis of novel derivatives and the exploration of new therapeutic agents.

Biological Activity

6-Bromo-4-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound (C9H7BrN2) is characterized by a bromine atom at the 6-position and a methyl group at the 4-position of the quinazoline ring. Its structure contributes to its biological activity, particularly in anticancer and antimicrobial applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with halogen substitutions at the 6-position have shown improved anticancer effects compared to their non-halogenated counterparts .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6-Bromo-4-methylMCF-784.20 ± 1.72EGFR inhibition
8aSW480<10Induces apoptosis
8cHeLa15.5Cell cycle arrest

The compound has been shown to selectively inhibit tumorigenic cell lines while sparing normal cells, which is a desirable trait in cancer therapeutics .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicansEC50: 17.47 - 70.79 µg/mL

The antimicrobial activity is attributed to the bromine substitution, which enhances the lipophilicity and membrane permeability of the compound .

3. Anti-inflammatory and Analgesic Properties

Studies have indicated that derivatives of quinazoline, including those based on this compound, possess anti-inflammatory and analgesic properties. These compounds have been shown to inhibit inflammatory mediators in animal models, suggesting their potential use in treating inflammatory diseases.

Case Study: Analgesic Activity Assessment

In a study involving carrageenan-induced paw edema in rats, compounds derived from this compound exhibited significant reductions in edema volume, indicating potent analgesic effects .

The biological activities of this compound are primarily mediated through:

  • Inhibition of Enzymatic Pathways: The compound interacts with key enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation: It has been shown to bind to epidermal growth factor receptors (EGFR), influencing cancer cell growth.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-4-methylquinazoline, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via cyclization reactions or halogenation of precursor quinazolines. A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid for 3–4 hours . Key variables include:

  • Temperature control : Prolonged heating (>4 hours) may lead to decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates.
  • Catalysts : Acidic conditions (e.g., acetic acid) facilitate ring closure.
    Yield optimization requires monitoring reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and recrystallization in ethanol for purification .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H NMR : Look for characteristic peaks: δ 2.51 (singlet, CH₃), aromatic protons between δ 7.39–8.11, and absence of unreacted amine signals .
    • FT-IR : Confirm C=O (1705 cm⁻¹), C=N (1647 cm⁻¹), and C-Br (528 cm⁻¹) stretches .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify homogeneity.
  • Elemental analysis : Ensure C, H, N, and Br percentages align with theoretical values (e.g., C₁₀H₈BrN₂).

Advanced Research Questions

Q. How do substituent positions (bromo and methyl groups) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom at position 6 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl group at position 4 sterically hinders electrophilic substitution but stabilizes intermediates through hyperconjugation. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ is effective for aryl coupling, while Pd₂(dba)₃/XPhos improves efficiency for bulky substrates.
  • Solvent/base system : Use toluene/NaOtBu for Suzuki reactions or DMF/K₃PO₄ for aminations .
  • Kinetic studies : Monitor reaction progress via ¹H NMR to assess substituent effects on activation energy.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Structural analogs : Compare this compound with 6-Bromo-2-chloro-8-methoxyquinazoline to isolate methyl group effects .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP, validating with SPR or ITC .

Q. How can researchers design SAR studies to evaluate the pharmacological potential of this compound?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic modifications:

  • Core structure : Synthesize analogs with halogen replacements (Cl, F) at position 6 and alkyl/aryl groups at position 4 .
  • Biological assays : Test against kinase panels (e.g., DiscoverX) and antimicrobial strains (e.g., MRSA) to identify lead compounds.
  • Data analysis : Apply multivariate regression to correlate logP, steric parameters, and IC₅₀ values .

Properties

IUPAC Name

6-bromo-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONPSNFIBNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699616
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69674-27-7
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-methylquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromo-4-methylquinazoline
6-Bromo-4-methylquinazoline
6-Bromo-4-methylquinazoline
Reactant of Route 6
6-Bromo-4-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.